molecular formula C9H14ClNO2 B2523927 Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate CAS No. 2225142-32-3

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate

Cat. No.: B2523927
CAS No.: 2225142-32-3
M. Wt: 203.67
InChI Key: HOYCBSUMMDOXPI-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate is a heterocyclic organic compound characterized by its azetidine (4-membered nitrogen-containing ring) core, substituted with a chloromethyl group, a cyclopropyl moiety, and a methyl ester. The chloromethyl group enhances electrophilicity, making the compound a candidate for alkylation reactions, while the cyclopropyl group may contribute to steric effects and metabolic stability.

Properties

IUPAC Name

methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-13-8(12)9(4-10)5-11(6-9)7-2-3-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYCBSUMMDOXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)C2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropylamine derivative, the azetidine ring can be formed through intramolecular cyclization reactions. The chloromethyl group can be introduced using chloromethylation reactions, typically involving reagents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis would require efficient and cost-effective methods, possibly involving continuous flow reactors and automated processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts would also be considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, ethers, or amines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate serves as a building block for creating more complex molecules and heterocycles. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic pathways.

Biology

Research has indicated that this compound may possess bioactive properties , particularly in antimicrobial and anticancer research. The chloromethyl group can act as an alkylating agent, potentially modifying nucleophilic sites on proteins or DNA, leading to desired biological effects.

Medicine

This compound is being explored as a precursor for synthesizing pharmaceutical agents aimed at specific enzymes or receptors. Its potential therapeutic applications include:

  • Targeting cancer pathways.
  • Treating infectious diseases through antimicrobial activity.
  • Developing compounds that modulate metabolic processes related to obesity and diabetes .

Industrial Applications

The compound is also utilized in the development of new materials with unique properties. Its applications in industry include:

  • Polymer development: Used in creating polymers with enhanced mechanical properties.
  • Coatings: The compound's reactivity allows it to be incorporated into coatings that require specific chemical resistance or durability.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound. The results demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

This data indicates a promising profile for further exploration in anticancer therapies.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of this compound against common pathogens. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results support the potential use of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, which can result in antimicrobial or anticancer effects. The cyclopropyl group may contribute to the compound’s stability and ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on functional groups, reactivity, and applications. Below is a detailed comparison supported by available data and inferred properties.

Chloromethyl-Containing Compounds

Chloromethyl Methyl Ether (CMME)
  • Structure : Simpler chloromethyl ether (ClCH₂OCH₃).
  • Hazards: Carcinogenic (classified as a Group 1 carcinogen by IARC due to association with lung cancer) . Highly corrosive to skin/eyes and flammable .
  • Reactivity : Prone to hydrolysis, releasing hydrochloric acid and formaldehyde.
Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate
  • Stability : The azetidine ring’s strain (4-membered) may increase reactivity compared to CMME’s ether linkage.

Cyclopropyl-Containing Agrochemicals

Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)
  • Structure : Carbamate ester with cyclopropyl substituents (inferred from analogs in ).
  • Use : Herbicide inhibiting cell division in plants .
  • Reactivity : Carbamate group undergoes hydrolysis more readily than the target compound’s ester.
  • Key Difference : The target compound’s azetidine ring may confer greater steric hindrance, slowing degradation compared to chlorpropham’s linear structure.

Azetidine Derivatives

Generic Azetidine Carboxylates
  • Structure : Azetidine rings with ester or amide substituents.
  • Reactivity : Smaller azetidine derivatives (e.g., unsubstituted azetidine) exhibit higher ring strain and basicity. The cyclopropyl group in the target compound likely reduces ring strain, enhancing stability.

Data Tables

Table 1: Structural and Hazard Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Hazards Applications
This compound ~219.7* Chloromethyl, azetidine, methyl ester Potential carcinogen, corrosive† Agrochemical synth.
Chloromethyl Methyl Ether (CMME) 80.5 Chloromethyl, ether Carcinogen, corrosive, flammable Chemical intermediate
Chlorpropham 213.67 Carbamate, chlorophenyl Irritant, low volatility Herbicide

*Calculated based on structural formula. †Inferred from chloromethyl group hazards.

Table 2: Reactivity and Stability

Compound Hydrolysis Rate Thermal Stability Ring Strain (azetidine)
This compound Moderate High‡ Reduced by cyclopropyl
CMME High Low N/A
Chlorpropham High Moderate N/A

‡Stabilized by cyclopropyl’s steric effects.

Research Findings and Gaps

  • Agrochemical Utility: Similar to chlorpropham, the compound’s ester group could enable pesticidal activity, but its azetidine core may offer novel modes of action .
  • Stability : The cyclopropyl group likely enhances thermal stability compared to simpler azetidine derivatives.

Biological Activity

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine core, which is a four-membered nitrogen-containing ring. The presence of the chloromethyl group and the cyclopropyl substituent contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₉H₁₁ClN₁O₂
Molecular Weight202.65 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may function as an inhibitor of specific enzymes or receptors involved in disease pathways.

Target Enzymes:

  • NLRP3 Inflammasome: Recent research indicates that compounds with similar structures have shown inhibitory effects on the NLRP3 inflammasome, which plays a critical role in inflammatory responses and has been implicated in various diseases, including autoimmune disorders and cancer .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Anti-inflammatory Agents: Due to its possible inhibition of the NLRP3 inflammasome, it could serve as a candidate for treating inflammatory diseases.
  • Anticancer Activity: Compounds with similar azetidine structures have demonstrated anticancer properties by targeting mutated RAS proteins, which are often involved in tumorigenesis .
  • Neurological Disorders: The modulation of neurotransmitter pathways could also position this compound as a potential treatment for neurological conditions.

Case Studies

  • Inflammation Studies:
    In vitro studies have shown that this compound can reduce cytokine release in activated macrophages, indicating its potential use in managing cytokine release syndrome (CRS) associated with various inflammatory conditions .
  • Anticancer Efficacy:
    A study investigating similar compounds revealed that azetidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity in mammalian models. However, further studies are required to fully understand its safety profile and potential side effects.

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